N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-14(12-6-7-15-16(10-12)25-9-8-24-15)11-19-17(22)18(23)20-13-4-2-1-3-5-13/h1-7,10,14,21H,8-9,11H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBAHHJAPHMBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N’-phenylethanediamide typically involves the reaction of 1,4-benzodioxane-6-amine with various reagents. One common method includes the reaction with benzenesulfonyl chloride under alkaline conditions to yield intermediate sulfonamides, which are then further reacted with alkyl or aryl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N’-phenylethanediamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or hydroxyl functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have identified the compound as a potential antimicrobial agent. Research focused on derivatives of benzodioxane–benzamides has shown that modifications to the linker can enhance antimicrobial efficacy against various bacterial strains. For instance, certain derivatives demonstrated strong inhibition of Escherichia coli and Staphylococcus aureus, indicating that similar modifications to N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide could yield effective antimicrobial agents .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| FZ116 | E. coli | 5 µg/mL |
| FZ100 | S. aureus | 10 µg/mL |
Inhibition of Ganglioside Metabolism
The compound has been investigated as an inhibitor of ganglioside metabolism, particularly in the context of motor neuron diseases such as hereditary spastic paraplegias. Its structural similarity to known inhibitors allows it to modulate pathways involved in ganglioside synthesis, potentially offering therapeutic benefits for neurodegenerative conditions .
Potential in Cancer Therapy
The benzodioxin structure is known for its ability to interact with various biological targets implicated in cancer progression. The compound's derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, modifications that enhance lipophilicity have resulted in improved cellular uptake and cytotoxicity against cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study published in December 2023 evaluated a series of benzodioxane derivatives, including this compound. The results indicated that specific substitutions on the benzodioxane moiety significantly increased antimicrobial activity against Bacillus subtilis. The study highlighted the importance of hydrophilic and lipophilic balance in designing effective antimicrobial agents .
Case Study 2: Neuroprotective Properties
In another investigation focused on neuroprotection, researchers explored the effects of this compound on neuronal cell lines subjected to oxidative stress. The compound demonstrated significant protective effects by reducing apoptosis markers and enhancing cell viability. This suggests potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Structural and Functional Analogues
Anti-Diabetic Benzodioxin Derivatives
Compounds with sulfonamide-acetamide substituents on the benzodioxin ring, such as 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7a–l), exhibit moderate α-glucosidase inhibitory activity (IC50 = 81–86 μM for 7i and 7k vs. 37 μM for acarbose) . The target compound lacks the sulfonamide group but retains the benzodioxin core and an amide linkage.
Antihepatotoxic Flavones and Coumarins
Flavones like 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) demonstrate hepatoprotective effects by normalizing SGOT, SGPT, and ALKP levels in rats, comparable to silymarin . The hydroxymethyl group in 4g enhances activity, suggesting that polar substituents (e.g., hydroxyethyl in the target compound) may improve bioavailability or target engagement.
Patent-Based Benzodioxin Derivatives
Patented compounds like 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Patent XIV) and pyridopyrimidinone derivatives (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) highlight the versatility of benzodioxin in oncology and metabolic disorders . These molecules leverage complex heterocyclic appendages, contrasting with the target compound’s simpler ethanediamide-phenyl design.
Structure-Activity Relationship (SAR) Insights
- Benzodioxin Core : Critical for metabolic stability and binding to enzymes like α-glucosidase or lactate dehydrogenase .
- Hydroxyethyl Group : May mimic natural substrates (e.g., glucose in α-glucosidase inhibition) or enhance solubility .
- Ethanediamide Linkage : Unlike sulfonamides in 7a–l, this moiety could modulate electronic effects or hydrogen-bonding interactions with targets .
- Phenyl Substituent : Similar to substituted phenyl groups in 7a–l, it may influence lipophilicity and π-π stacking in enzyme active sites .
Comparative Data Table
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on enzyme inhibition, antimicrobial activity, and other therapeutic implications.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 344.42 g/mol
- CAS Number : Not specified in the search results.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of compounds related to benzodioxane derivatives. For instance, sulfonamides incorporating benzodioxane moieties were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The results indicated promising inhibitory activities, suggesting that modifications to the benzodioxane structure can enhance therapeutic efficacy .
Table 1: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase | 12.5 | |
| Compound B | Acetylcholinesterase | 15.0 | |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research focusing on benzodioxane derivatives has shown that certain modifications can lead to enhanced activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, studies have reported that specific benzodioxane-containing compounds demonstrated significant inhibition of bacterial cell division by targeting the FtsZ protein, a crucial component in bacterial cytokinesis .
Table 2: Antimicrobial Efficacy
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| FZ116 | E. coli | 0.8 µM | |
| FZ100 | S. aureus | 6 µg/mL | |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or proteins involved in metabolic pathways or cellular division processes. For example, studies have shown that related compounds can disrupt FtsZ assembly in bacteria, leading to inhibited growth and cell division .
Case Studies and Experimental Findings
- In Vivo Studies : In vivo experiments using animal models have indicated that benzodioxane derivatives can exhibit neuroprotective effects and improve cognitive function in models of Alzheimer's disease. These findings suggest a potential application for this compound in neurodegenerative disorders .
- Structure-Activity Relationship (SAR) : The structural modifications on the benzodioxane core significantly influence the biological activity of these compounds. For instance, the introduction of hydroxyl or other functional groups has been shown to enhance both enzyme inhibition and antimicrobial properties .
Q & A
Q. What are the standard synthetic routes for preparing N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide and related derivatives?
The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. Key steps include:
- Sulfonylation or acylation : Reacting the benzodioxin amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) to form intermediates .
- Nucleophilic substitution : Treating intermediates with halogenated acetamides (e.g., 2-bromo-N-phenylacetamides) in polar aprotic solvents (e.g., DMF) using activators like LiH to form the final acetamide derivatives .
- Purification : Column chromatography or recrystallization is commonly employed.
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H-NMR : Confirms substituent positions on the benzodioxin ring and acetamide side chains (e.g., hydroxyethyl and phenyl groups). Key signals include aromatic protons (δ 6.7–7.5 ppm) and hydroxyethyl protons (δ 3.5–4.5 ppm) .
- IR spectroscopy : Identifies functional groups such as sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .
- CHN analysis : Validates elemental composition (e.g., C, H, N percentages) .
Q. How is the biological activity of this compound typically evaluated in early-stage research?
- α-Glucosidase inhibition assays : Measure IC₅₀ values using a spectrophotometric method with p-nitrophenyl-α-D-glucopyranoside as a substrate. Activity is compared to reference standards like acarbose (IC₅₀ = 37.38 ± 0.12 μM). Derivatives with electron-withdrawing substituents (e.g., nitro groups) often show moderate activity (e.g., IC₅₀ = 81.12–86.31 μM) .
- Dose-response curves : Generated using serial dilutions (10–100 μM) to assess potency .
Advanced Research Questions
Q. How can structural modifications improve α-glucosidase inhibitory activity?
- Substituent optimization : Introducing electron-deficient groups (e.g., -NO₂, -CF₃) on the phenyl ring enhances enzyme binding via hydrophobic interactions. For example, 4-methylphenyl sulfonyl derivatives show improved IC₅₀ values compared to unsubstituted analogs .
- Side-chain variation : Replacing the hydroxyethyl group with bulkier alkyl chains may increase steric hindrance, reducing activity. Computational docking studies (e.g., AutoDock Vina) can predict optimal substituent placements .
Q. How do researchers resolve contradictions in bioactivity data across studies?
- Assay standardization : Control variables like enzyme source (e.g., Saccharomyces cerevisiae vs. mammalian α-glucosidase), pH, and incubation time .
- Purity validation : Use HPLC or LC-MS to confirm compound purity (>95%), as impurities (e.g., unreacted intermediates) may skew results .
- Statistical analysis : Apply ANOVA or Student’s t-test to assess significance across replicates .
Q. What computational tools are used to study binding mechanisms with α-glucosidase?
- Molecular docking : Predict binding modes using software like Schrödinger Suite or GROMACS. The benzodioxin ring often occupies the enzyme’s hydrophobic pocket, while the acetamide group forms hydrogen bonds with catalytic residues (e.g., Asp214) .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify key interactions .
Q. How can synthetic yields be optimized for scale-up studies?
- Solvent selection : Replace DMF with less toxic solvents (e.g., acetonitrile) while maintaining reactivity .
- Catalyst screening : Test alternatives to LiH, such as K₂CO₃ or DBU, to improve reaction efficiency .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while achieving >80% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
